molecular formula C20H28O4 B039009 Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl- CAS No. 116360-82-8

Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-

Cat. No. B039009
CAS RN: 116360-82-8
M. Wt: 332.4 g/mol
InChI Key: CWSLXJMVCZTXGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. It has 7 defined stereocentres . The InChI string representation of its structure is InChI=1S/C24H32O7/c1-11-19-14 (30-21 (11)27)9-16-23 (6)15 (7-8-24 (16)20 (19)31-24)22 (4,5)17 (28-12 (2)25)10-18 (23)29-13 (3)26/h14-18,20H,7-10H2,1-6H3/t14-,15-,16+,17+,18+,20-,23-,24+/m1/s1 .

Scientific Research Applications

Crystallographic Analysis

The compound Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, a natural ent-abietane diterpenoid, has been studied for its crystallographic properties. It exhibits a structure composed of four fused rings with cis and trans junctions, and in crystal form, molecules stack along the b-axis linked by C—H⋯O hydrogen bonds (Bai, Zhu, & Yang, 2005).

Anti-inflammatory and Analgesic Activities

Research indicates that derivatives of this compound demonstrate anti-inflammatory and analgesic activities. This includes 6a,7-Dihydroxyvouacapan-17-oic Acid, a closely related compound, emphasizing the potential medicinal applications of these derivatives (Ruggiero, Rodrigues, Fernandes, Stefani, & Veloso, 1997).

Fluorescence and Electrochemical Properties

Derivatives of Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, such as 2,3-Diphenylphenanthro[9,10-b]furans, have been synthesized and studied for their blue fluorescence and electrochemical properties. These properties make them potentially useful for applications in materials science and organic electronics (Kojima et al., 2016).

Molecular Structure and Configuration

The molecular structure and configuration of compounds related to Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol have been extensively studied. For example, Absolute Configuration of vouacapen-5α-ol, a cassane furanoditerpene, has been examined for its molecular structure consisting of four-fused rings including three cyclohexane rings and one furan ring (Fun, Yodsaoue, Chantrapromma, & Karalai, 2010).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of Phenanthro[4,5-bcd]furan derivatives have been explored, demonstrating the chemical properties of both phenanthrene and dibenzofuran. This provides insights into the potential applications in chemical synthesis and the development of novel compounds (Horaguchi, 1977).

properties

IUPAC Name

5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-16,21H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSLXJMVCZTXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922021
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-

CAS RN

116360-82-8
Record name 17-Hydroxyjolkinolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116360828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-
Reactant of Route 2
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-
Reactant of Route 3
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-
Reactant of Route 4
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-
Reactant of Route 5
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-
Reactant of Route 6
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl-

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